

# Spectroscopic Profile of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	1,1-Bis(bromomethyl)cyclopropane
Cat. No.:	B1278821

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,1-Bis(bromomethyl)cyclopropane** (CAS No. 29086-41-7). Due to the limited availability of public experimental spectra for this specific molecule, this document combines reported qualitative data with predicted spectroscopic values to offer a detailed analytical profile. The information herein is intended to support research, synthesis, and characterization efforts involving this versatile chemical intermediate.

## Chemical and Physical Properties

**1,1-Bis(bromomethyl)cyclopropane** is a halogenated derivative of cyclopropane with the molecular formula  $C_5H_8Br_2$ .<sup>[1][2]</sup> It serves as a key building block in organic synthesis, particularly in the preparation of more complex cyclopropane and cyclobutane derivatives.<sup>[1]</sup>

Property	Value
CAS Number	29086-41-7
Molecular Formula	C <sub>5</sub> H <sub>8</sub> Br <sub>2</sub>
Molecular Weight	227.93 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid
Purity	≥96% <a href="#">[2]</a>

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **1,1-Bis(bromomethyl)cyclopropane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,1-Bis(bromomethyl)cyclopropane**, the following signals are expected.

### 2.1.1. <sup>1</sup>H NMR Spectroscopy

Published qualitative data suggests characteristic chemical shift ranges for the protons in this molecule.[\[1\]](#) A more detailed, predicted spectrum is presented below.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **1,1-Bis(bromomethyl)cyclopropane**

Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-CH <sub>2</sub> - (cyclopropyl)	0.8 - 1.0	Singlet	-	4H
-CH <sub>2</sub> Br (bromomethyl)	3.5 - 3.7	Singlet	-	4H

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

Based on the molecular structure, three distinct carbon environments are expected in the  $^{13}\text{C}$  NMR spectrum.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **1,1-Bis(bromomethyl)cyclopropane**

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-C-(CH <sub>2</sub> Br) <sub>2</sub> (quaternary)	25 - 35
-CH <sub>2</sub> - (cyclopropyl)	15 - 25
-CH <sub>2</sub> Br (bromomethyl)	30 - 40

## Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. The expected vibrational frequencies for **1,1-Bis(bromomethyl)cyclopropane** are listed below.

Table 3: Predicted IR Absorption Data for **1,1-Bis(bromomethyl)cyclopropane**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3080 - 3000	C-H Stretch	Cyclopropane
2960 - 2850	C-H Stretch	-CH <sub>2</sub> -
1450 - 1400	C-H Bend (Scissoring)	-CH <sub>2</sub> -
1020 - 1000	Cyclopropane Ring Vibration	Cyclopropane
650 - 550	C-Br Stretch	Alkyl Bromide

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **1,1-Bis(bromomethyl)cyclopropane**

m/z	Ion	Comments
226, 228, 230	$[\text{C}_5\text{H}_8\text{Br}_2]^+$	Molecular ion peak ( $\text{M}^+$ ). The isotopic pattern is characteristic of a molecule containing two bromine atoms. <a href="#">[1]</a>
147, 149	$[\text{M} - \text{Br}]^+$	Loss of one bromine atom.
67	$[\text{M} - 2\text{Br} - \text{H}]^+$	Loss of both bromine atoms and a hydrogen atom.

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above.

### NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1,1-Bis(bromomethyl)cyclopropane** is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

- Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction.

## IR Spectroscopy

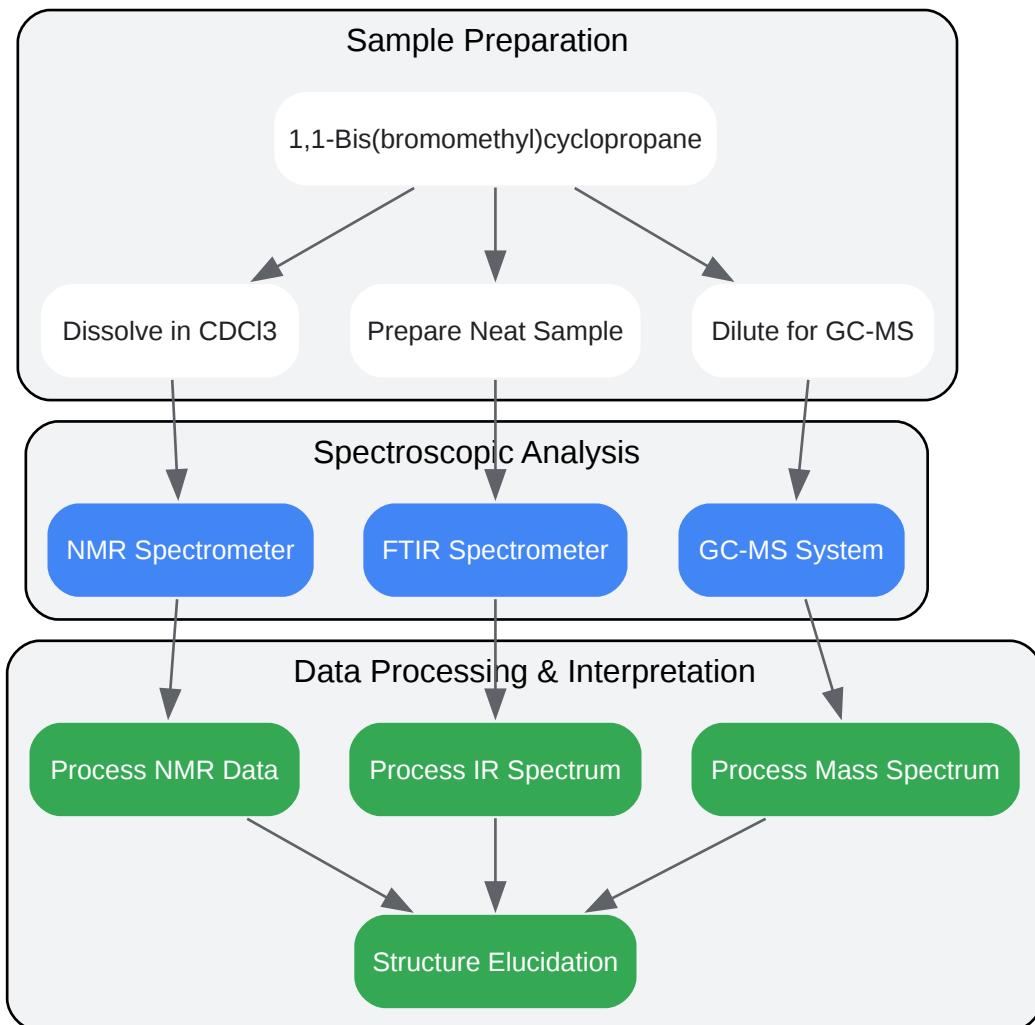
- Sample Preparation: As **1,1-Bis(bromomethyl)cyclopropane** is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any potential impurities. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- GC Conditions: A capillary column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,1-Bis(bromomethyl)cyclopropane**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 1,1-Bis(bromomethyl)cyclopropane | 29086-41-7 | Benchchem [benchchem.com]
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